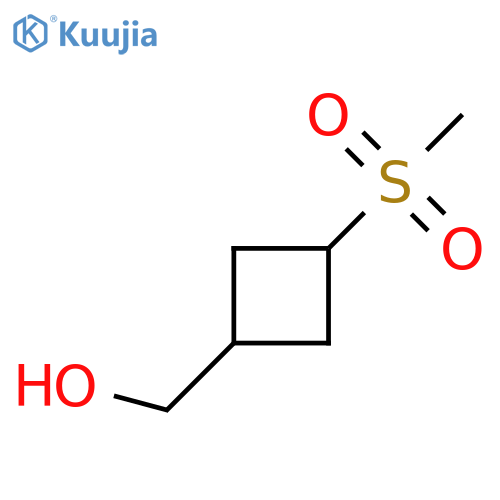

Cas no 1892413-23-8 ((3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers)

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- 2648966-37-2

- 1892413-23-8

- EN300-2501164

- EN300-27780842

- (3-methanesulfonylcyclobutyl)methanol

- [(1r,3r)-3-methanesulfonylcyclobutyl]methanol

- (3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers

-

- MDL: MFCD33550104

- インチ: 1S/C6H12O3S/c1-10(8,9)6-2-5(3-6)4-7/h5-7H,2-4H2,1H3

- InChIKey: KAFOUQHCYDGYBE-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1CC(CO)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 164.05071541g/mol

- どういたいしつりょう: 164.05071541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 62.8Ų

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2501164-5.0g |

(3-methanesulfonylcyclobutyl)methanol |

1892413-23-8 | 95% | 5.0g |

$3147.0 | 2024-06-19 | |

| Enamine | EN300-2501164-10.0g |

(3-methanesulfonylcyclobutyl)methanol |

1892413-23-8 | 95% | 10.0g |

$4667.0 | 2024-06-19 | |

| Enamine | EN300-2501164-1.0g |

(3-methanesulfonylcyclobutyl)methanol |

1892413-23-8 | 95% | 1.0g |

$1086.0 | 2024-06-19 | |

| Enamine | EN300-2501164-2.5g |

(3-methanesulfonylcyclobutyl)methanol |

1892413-23-8 | 95% | 2.5g |

$2127.0 | 2024-06-19 | |

| 1PlusChem | 1P0285AD-500mg |

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers |

1892413-23-8 | 95% | 500mg |

$1109.00 | 2024-06-17 | |

| Enamine | EN300-2501164-5g |

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers |

1892413-23-8 | 95% | 5g |

$3147.0 | 2023-09-15 | |

| Aaron | AR0285IP-2.5g |

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers |

1892413-23-8 | 95% | 2.5g |

$2950.00 | 2025-02-15 | |

| Aaron | AR0285IP-100mg |

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers |

1892413-23-8 | 95% | 100mg |

$542.00 | 2025-02-15 | |

| Aaron | AR0285IP-250mg |

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers |

1892413-23-8 | 95% | 250mg |

$765.00 | 2025-02-15 | |

| Enamine | EN300-2501164-0.1g |

(3-methanesulfonylcyclobutyl)methanol |

1892413-23-8 | 95% | 0.1g |

$376.0 | 2024-06-19 |

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomersに関する追加情報

Research Brief on (3-methanesulfonylcyclobutyl)methanol (CAS: 1892413-23-8) and Its Diastereomeric Mixture

In recent years, the compound (3-methanesulfonylcyclobutyl)methanol (CAS: 1892413-23-8), a mixture of diastereomers, has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its cyclobutyl core and methanesulfonyl functional group, has shown promising potential in various therapeutic applications. The unique stereochemistry of its diastereomeric mixture further adds to its complexity and utility in drug discovery and development.

Recent studies have focused on the synthesis and optimization of (3-methanesulfonylcyclobutyl)methanol, aiming to improve its yield and purity. Advanced chromatographic techniques, such as chiral HPLC, have been employed to separate and characterize the individual diastereomers. These efforts are crucial for understanding the distinct biological activities and pharmacokinetic properties of each stereoisomer, which can significantly impact their therapeutic efficacy.

Pharmacological evaluations have revealed that (3-methanesulfonylcyclobutyl)methanol exhibits notable activity as a modulator of specific enzymatic pathways. For instance, preliminary in vitro assays indicate its potential as an inhibitor of key inflammatory mediators, suggesting possible applications in treating chronic inflammatory diseases. Additionally, its structural features make it a candidate for further exploration in targeted drug delivery systems, where the sulfonyl group could facilitate interactions with biological membranes.

Ongoing research is also investigating the safety and toxicity profiles of this compound. Early-stage preclinical studies have demonstrated favorable pharmacokinetic properties, including reasonable bioavailability and metabolic stability. However, further in vivo studies are required to fully assess its therapeutic window and potential side effects. These findings underscore the importance of continued research to unlock the full potential of (3-methanesulfonylcyclobutyl)methanol in clinical settings.

In conclusion, (3-methanesulfonylcyclobutyl)methanol (CAS: 1892413-23-8) represents a promising scaffold in medicinal chemistry. Its diastereomeric mixture offers unique opportunities for stereoselective drug design, while its pharmacological properties highlight its versatility across multiple therapeutic areas. Future studies should focus on optimizing its synthesis, elucidating its mechanism of action, and advancing it through the drug development pipeline.

1892413-23-8 ((3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers) 関連製品

- 2229001-71-0(3-amino-2-methyl-2-(2,4,6-trifluorophenyl)propan-1-ol)

- 878735-47-8(1,3,6,7-tetramethyl-8-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 197079-02-0(1-Methyl-1H-pyrazole-5-carbohydrazide)

- 1510057-06-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-amine)

- 1256811-07-0(5-Bromo-3-isopropyl-2-methoxypyridine)

- 83277-24-1(Benzoic acid, 2,4-dichloro-3-methyl-, methyl ester)

- 1207004-20-3(1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide)

- 1804738-44-0(6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1216266-70-4(2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine)

- 66154-68-5(6-(Methylsulfonyl)nicotinonitrile)